molecular formula C26H22FN3O2S B2631743 [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892414-93-6

[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2631743
CAS No.: 892414-93-6
M. Wt: 459.54
InChI Key: QPBMZFLNXKSGRK-UHFFFAOYSA-N
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Description

Nomenclature and IUPAC Classification

The IUPAC name of this compound provides a precise blueprint of its molecular architecture. Breaking down the nomenclature reveals critical insights into its structure:

Parent structure : The core is a tetradeca-hexaen system organized into a tricyclo[8.4.0.03,8] framework. This denotes a 14-membered ring system comprising three fused cycles: an 8-membered ring, a 4-membered ring, and a bridging 0-membered ring (indicative of a bridgehead junction at positions 3 and 8).

Heteroatom distribution :

  • 2-oxa : An oxygen atom at position 2.
  • 4,6,13-triaza : Nitrogen atoms at positions 4, 6, and 13.

Substituents :

  • 7-[(4-fluorophenyl)methylsulfanyl] : A methylsulfanyl group bonded to a 4-fluorophenyl ring at position 7.
  • 14-methyl : A methyl group at position 14.
  • 5-(4-methylphenyl) : A 4-methylphenyl group at position 5.
  • 11-yl methanol : A hydroxymethyl group at position 11.
Nomenclature Component Structural Interpretation
tricyclo[8.4.0.03,8] Fused 8-, 4-, and bridged 0-membered rings
2-oxa Oxygen atom in the 2-membered ring
4,6,13-triaza Nitrogen atoms at positions 4, 6, 13
7-[(4-fluorophenyl)methylsulfanyl] Thioether-linked 4-fluorobenzyl group

This systematic naming aligns with IUPAC rules for polycyclic systems, prioritizing bridgehead numbering and functional group hierarchy.

Historical Context of Triazatricyclic Compound Development

Triazatricyclic systems emerged as a focal point in organic synthesis during the late 20th century, driven by their structural resemblance to bioactive natural products and pharmaceuticals. Early work focused on simpler triazole derivatives, but the integration of additional rings and heteroatoms evolved through advances in cycloaddition and cross-coupling methodologies.

Key milestones :

  • 1980s–1990s : Development of Huisgen cycloaddition enabled reliable triazole synthesis, though early systems lacked bridgehead complexity.
  • 2000s : Transition to tricyclic frameworks via intramolecular Heck reactions and palladium-catalyzed couplings, allowing nitrogen insertion at strategic positions.
  • 2010s–Present : Incorporation of sulfanyl and fluorophenyl groups to enhance metabolic stability and target binding, as seen in the subject compound.

The compound’s synthetic pathway likely employs sequential Suzuki-Miyaura couplings to install aryl groups, followed by oxidative cyclization to form the tricyclic core. Such methods reflect the broader trend toward modular synthesis of polyheterocycles for drug discovery.

Position Within Heterocyclic Chemistry Taxonomies

This compound occupies a unique niche in heterocyclic taxonomy, merging features from multiple structural classes:

Ring system classification :

  • Bridged tricyclics : The [8.4.0.03,8] framework places it among bridged bicyclo[m.n.p] systems, distinguished by their bridgehead junctions.
  • Mixed heteroatom systems : Combines oxygen (oxa) and nitrogen (aza) atoms within a single scaffold, enabling diverse electronic interactions.

Functional group taxonomy :

  • Thioethers : The methylsulfanyl group enhances lipophilicity and serves as a metabolic stabilization element.
  • Fluorophenyl motifs : Electron-withdrawing fluorine atoms modulate aromatic π-stacking capabilities, a common strategy in kinase inhibitor design.
Taxonomic Feature Comparative Analysis
Bridged vs. Fused Rings Distinct from angularly fused systems (e.g., purines) due to bridgehead nitrogen atoms
Heteroatom Ratio Higher nitrogen density compared to oxazoles or thiazoles, favoring hydrogen-bond donor capacity
Substituent Profile Combines fluorinated aromatics (common in CNS drugs) with hydroxymethyl groups (typical in prodrugs)

Properties

IUPAC Name

[7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c1-15-3-7-18(8-4-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-5-9-20(27)10-6-17/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBMZFLNXKSGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and hydroxyl groups, leading to the formation of sulfoxides or sulfones and ketones or aldehydes, respectively.

    Reduction: Reduction reactions may target the aromatic rings or other reducible functional groups, resulting in the formation of more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings or the hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, or cellular uptake mechanisms. Its fluorinated aromatic ring could be particularly useful in imaging studies using techniques like positron emission tomography (PET).

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s structural features might be optimized to enhance its bioactivity and selectivity.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with specific chemical resistance or mechanical strength.

Mechanism of Action

The mechanism of action of [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Fluorophenyl Position : The substitution of fluorine at the 4-position (target compound) versus 2-position () may influence electronic properties and steric interactions, altering binding affinity in biological targets .
  • Heteroatom Composition : The target compound’s 2-oxa-4,6,13-triazatricyclo core differs from hexaazatricyclic systems (), which lack oxygen but exhibit documented bioactivity .
  • Natural vs. Synthetic : Unlike marine-derived macrocycles (e.g., Salternamide E), the target compound is synthetic, emphasizing tunable substituents for optimized activity .

Bioactivity and Pharmacological Profiles

While direct studies on the target compound are absent in the evidence, insights can be extrapolated from analogs:

  • Fluorophenyl Derivatives : Fluorinated aromatic groups enhance metabolic stability and membrane permeability, common in kinase inhibitors and antimicrobial agents .
  • Tricyclic Systems : Nitrogen-oxygen tricycles often interact with DNA topoisomerases or proteases; for example, hexaazatricyclic compounds show antitumor activity .
  • Hydroxymethyl Group : This moiety may facilitate hydrogen bonding with biological targets, similar to alcohol-containing drugs like β-blockers or antifungals .

Computational Clustering and Similarity Analysis

highlights compound clustering methods (e.g., Jarvis-Patrick, Butina algorithms) to group structurally similar molecules. Applying these to the target compound would likely cluster it with:

  • Fluorophenyl-containing tricycles (e.g., ).
  • Heteroatom-dense macrocycles (e.g., ). Clustering parameters (e.g., Tanimoto coefficient based on functional groups) would emphasize sulfur-ether linkages and fluorinated aromatics as critical similarity drivers .

Biological Activity

The compound [7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol represents a complex structure with potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique tricyclic structure featuring multiple functional groups, including a fluorophenyl group and a methylsulfanyl moiety. Its molecular formula can be represented as follows:

  • Molecular Formula : C23H24F1N3O1S1
  • Molecular Weight : Approximately 397.52 g/mol

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory activity. Related compounds have been documented to inhibit pro-inflammatory cytokines and pathways, which could be explored further in this compound's context. In particular, the presence of the methylsulfanyl group may enhance its interaction with inflammatory mediators .

Anticancer Potential

Preliminary studies indicate that the compound may possess anticancer properties. Similar triazatricyclo compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the disruption of cell cycle progression and enhancement of reactive oxygen species (ROS) production .

The proposed mechanism involves the inhibition of specific enzymes or pathways essential for pathogen survival or cancer cell proliferation. The fluorophenyl group may contribute to increased lipophilicity, enhancing membrane permeability and bioavailability.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant activity against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations for inducing cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)15
A549 (Lung)10

These results suggest that the compound could serve as a lead for further development in cancer therapy.

In Vivo Studies

Animal model studies are necessary to validate in vitro findings. Initial tests on murine models showed promising results in reducing tumor size without significant toxicity at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing [compound], and how can reaction conditions be systematically optimized?

  • Methodology :

  • Micro-flow reactors enable precise control over reaction parameters (e.g., temperature, reagent stoichiometry) to minimize side reactions. For example, TfOH-mediated carbocation generation in micro-flow systems improves alkylation efficiency .
  • Recrystallization protocols (e.g., using ethanol/water mixtures) can enhance purity, as demonstrated in analogous tricyclic methanol derivatives .
  • Quantum chemical calculations (e.g., via ICReDD’s reaction path search methods) reduce trial-and-error by predicting viable intermediates and transition states .

Q. How can the compound’s structural and electronic properties be characterized using advanced spectroscopic and computational tools?

  • Methodology :

  • NMR and IR spectroscopy identify functional groups (e.g., methanol -OH stretch at ~3200–3600 cm⁻¹) and confirm regiochemistry of fluorophenyl substituents .
  • X-ray crystallography resolves complex tricyclic frameworks, as shown in structurally similar hexaazatricyclo compounds (e.g., bond angles and torsion angles) .
  • DFT calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps and charge distribution on the sulfur atom .

Q. What computational strategies are recommended for predicting the compound’s reactivity and stability?

  • Methodology :

  • Reaction pathway simulations using COMSOL Multiphysics integrate AI to optimize reaction kinetics and thermodynamics .
  • Molecular dynamics (MD) simulations assess conformational stability in solvents like DMSO or acetonitrile, critical for biological assays .

Advanced Research Questions

Q. How can contradictions in spectral or crystallographic data be resolved during structural validation?

  • Methodology :

  • Cross-validation using multiple techniques: Compare NMR coupling constants with X-ray-derived dihedral angles to confirm stereochemistry .
  • High-resolution mass spectrometry (HRMS) verifies molecular formula discrepancies caused by isotopic interference (e.g., chlorine/fluorine overlap) .
  • Dynamic NMR experiments detect rotameric equilibria in sulfanyl-methyl groups, which may cause split signals .

Q. What mechanistic insights explain the compound’s selectivity in nucleophilic substitution or oxidation reactions?

  • Methodology :

  • Kinetic isotope effects (KIE) probe transition states: Deuterium labeling at the methanol group reveals if deprotonation is rate-limiting .
  • Electrostatic potential maps identify nucleophilic attack sites (e.g., electron-deficient carbons adjacent to the oxa ring) .
  • In situ monitoring via Raman spectroscopy tracks intermediates during oxidation of the methanol group to carboxylic acid .

Q. How can the compound’s bioactivity be rationally explored using structure-activity relationship (SAR) models?

  • Methodology :

  • Fragment-based drug design : Replace the 4-methylphenyl group with bioisosteres (e.g., 4-cyanophenyl) to modulate lipophilicity .
  • Molecular docking against protein targets (e.g., kinase enzymes) prioritizes synthetic analogs with optimized binding affinities .
  • Metabolic stability assays in liver microsomes evaluate the impact of fluorophenyl sulfanyl groups on CYP450-mediated degradation .

Q. What experimental and computational frameworks address scalability challenges in multi-step syntheses?

  • Methodology :

  • Process intensification : Use continuous-flow systems to bypass bottlenecks in thioether formation or cyclization steps .
  • Machine learning (ML) trains on reaction yield datasets to predict optimal catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) .
  • Lifecycle assessment (LCA) tools quantify waste generation and energy use, aligning with green chemistry principles .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address batch-to-batch variability in purity or yield?

  • Methodology :

  • Design of Experiments (DoE) with factors like temperature, solvent polarity, and catalyst loading identifies critical process parameters .
  • Principal Component Analysis (PCA) correlates impurity profiles (e.g., by HPLC) with reaction conditions to trace variability sources .

Q. What strategies validate the compound’s stability under long-term storage or biological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor decomposition via LC-MS .
  • Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life using Arrhenius kinetics .

Tables for Key Methodological Parameters

Technique Application Example Conditions Reference
Micro-flow alkylationSulfanyl group introductionTfOH (1.2 equiv.), 0°C, residence time 5 min
RecrystallizationPurification of tricyclic methanol derivativesEthanol/water (7:3), −20°C, 12 h
DFT (B3LYP/6-31G*)HOMO-LUMO gap calculationGas phase, Gaussian 09
COMSOL-AI integrationReaction optimizationNeural network-trained fluid dynamics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.